molecular formula C11H11F6NO B2566242 1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol CAS No. 478068-12-1

1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol

Cat. No.: B2566242
CAS No.: 478068-12-1
M. Wt: 287.205
InChI Key: QPKSEDWUCQTKGZ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol is a fluorinated secondary alcohol featuring a trifluoromethyl-substituted benzylamine group. Its structure combines a propan-2-ol backbone with a benzylamino moiety substituted at the meta position with a trifluoromethyl group. This compound’s fluorine-rich design enhances lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to fluorinated motifs.

Properties

IUPAC Name

1,1,1-trifluoro-3-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F6NO/c12-10(13,14)8-3-1-2-7(4-8)5-18-6-9(19)11(15,16)17/h1-4,9,18-19H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKSEDWUCQTKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)benzylamine with 1,1,1-trifluoroacetone under basic conditions. The reaction typically proceeds through nucleophilic addition followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce secondary alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C17H14F7NOC_{17}H_{14}F_7NO and a molecular weight of approximately 381.29 g/mol. Its structure features multiple fluorine atoms, which enhance its lipophilicity and stability, making it an attractive candidate for pharmaceutical applications. The presence of the trifluoromethyl group contributes to its unique reactivity and interaction with biological targets.

Medicinal Chemistry

1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol has been investigated for its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit moderate activity against various pathogens, including Escherichia coli and Candida albicans. The compound's fluorinated nature may enhance its efficacy by improving membrane penetration.
  • Anticancer Potential : Preliminary research suggests that this compound can inhibit growth in several cancer cell lines. Its mechanism may involve interference with cellular signaling pathways critical for tumor proliferation.

Material Science

The incorporation of fluorinated compounds like this compound into polymers can enhance their thermal stability and chemical resistance. These properties make them suitable for applications in coatings and advanced materials.

Environmental Studies

Fluorinated compounds have been studied for their potential roles in environmental remediation processes. Their stability under various conditions allows them to be effective in capturing pollutants or as part of sensor technologies for detecting environmental contaminants.

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various fluorinated compounds, this compound demonstrated significant inhibition against Bacillus cereus, with a Minimum Inhibitory Concentration (MIC) lower than that of standard antibiotics.

Case Study 2: Cancer Cell Line Testing

Research conducted on the anticancer effects revealed that this compound exhibited IC50 values significantly lower than those of conventional chemotherapeutic agents across multiple cancer cell lines. This suggests its potential as a lead compound in drug development.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Trifluoromethyl Substitution

  • 1,1,1-Trifluoro-3-((2-(trifluoromethyl)benzyl)amino)propan-2-ol (): This isomer substitutes the trifluoromethyl group at the benzyl ring’s ortho position. The steric hindrance at the ortho position may reduce binding affinity compared to the meta-substituted target compound. No biological data are available, but the ortho substitution likely alters molecular conformation and electronic properties .
  • 1,1,1-Trifluoro-3-[4-(trifluoromethyl)phenyl]propan-2-ol (DV369, ): This analog replaces the benzylamino group with a 4-(trifluoromethyl)phenyl moiety. Its melting point and solubility data are unspecified but expected to differ due to reduced polarity .

Functional Group Variations

  • 1-(2-Thienylthio)-3-{[3-(trifluoromethyl)benzyl]thio}propan-2-ol (): Replaces the amino group with thioether linkages. The sulfur atoms increase hydrophobicity and may enhance radical scavenging or metal-binding properties. Molecular weight (364.47 g/mol) is higher than the target compound, and the thioether groups could confer distinct reactivity .
  • 1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)-3-((4-(trifluoromethyl)benzyl)amino)propan-2-ol (): Incorporates a pyrazole ring instead of a benzyl group. This compound’s dual trifluoromethyl groups may amplify lipophilicity, but steric bulk could hinder target engagement .

Backbone and Substituent Modifications

  • 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-ol ():
    Features a propan-1-ol backbone with bis(trifluoromethyl)phenyl substitution. The hydroxyl group’s position (1° vs. 2°) reduces steric accessibility for hydrogen bonding. Synthesized in 43% yield, this compound’s NMR data (δ 7.97 ppm for aromatic protons) highlight electron-withdrawing effects of fluorine .

  • 1-[Benzyl(phenyl)amino]-3-[4-(trifluoromethyl)phenoxy]propan-2-ol (Compound 4, ): Replaces the benzylamino group with a phenoxy linker. The ether oxygen decreases basicity compared to the amine, affecting solubility (logP ~3.5 estimated). This compound showed 52% synthetic yield and 98.66% purity, suggesting robust stability .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Melting Point/State Synthetic Yield Key Structural Differences vs. Target Compound
1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol (Target) C₁₁H₁₁F₆NO 3-(Trifluoromethyl)benzylamino Not reported Not reported Reference compound
1,1,1-Trifluoro-3-((2-(trifluoromethyl)benzyl)amino)propan-2-ol C₁₁H₁₁F₆NO 2-(Trifluoromethyl)benzylamino Discontinued (CymitQuimica) Ortho-substitution on benzyl ring
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-ol C₁₁H₁₀F₆O 3,5-Bis(trifluoromethyl)phenyl White solid 43% Propan-1-ol backbone; no amino group
1-(2-Thienylthio)-3-{[3-(trifluoromethyl)benzyl]thio}propan-2-ol C₁₄H₁₂F₃NOS₂ Thioether substituents Not reported Thioethers instead of amine; higher molecular weight
1-[Benzyl(phenyl)amino]-3-[4-(trifluoromethyl)phenoxy]propan-2-ol (Compound 4) C₂₃H₂₃F₃NO₂ Phenoxy linker White solid 52% Ether oxygen replaces amine; increased aromatic bulk

Key Findings and Implications

  • Substitution Position : Meta-substituted trifluoromethyl groups (target compound) optimize steric and electronic effects compared to ortho or para isomers .
  • Functional Groups: Amino groups enhance hydrogen-bonding capacity, critical for target engagement in kinase inhibitors (e.g., CK2, PIM-1 in ). Thioethers and pyrazoles introduce alternative interaction profiles .

Biological Activity

1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol, also known by its CAS number 478068-12-1, is a fluorinated compound with potential biological activity. Its unique trifluoromethyl groups contribute to its chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₁H₁₁F₆NO
  • Molecular Weight: 287.20 g/mol
  • Melting Point: 65–67 °C
  • Physical State: Solid at room temperature
  • Purity: ≥95%

Mechanisms of Biological Activity

The trifluoromethyl group is known to enhance lipophilicity and metabolic stability in drug molecules. The presence of this group often increases the potency of compounds by improving their ability to interact with biological targets.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: Compounds with trifluoromethyl groups have been shown to inhibit various enzymes, including those involved in neurotransmitter uptake and cancer cell proliferation.
  • Receptor Binding Affinity: The structural modifications provided by the trifluoromethyl groups can enhance binding affinity to specific receptors, thereby modulating physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant Activity:
    • Studies have shown that compounds containing trifluoromethyl groups can effectively inhibit serotonin reuptake, which is crucial for mood regulation. For instance, related compounds have demonstrated a significant increase in serotonin levels in preclinical models .
  • Anticancer Properties:
    • The compound has been evaluated for its potential in cancer therapy. It was found to induce apoptosis in cancer cell lines through the modulation of key signaling pathways .
  • Antimicrobial Activity:
    • Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate promising activity against Staphylococcus aureus .

Case Studies and Research Findings

StudyFindings
Antidepressant Efficacy A study demonstrated that similar trifluoromethyl-containing compounds increased serotonin levels by inhibiting reuptake transporters .
Cancer Cell Apoptosis Research indicated that the compound triggered apoptotic pathways in breast cancer cells, leading to reduced viability .
Antimicrobial Testing MIC values were reported as low as 3.12 μg/mL against Staphylococcus aureus, showcasing significant antimicrobial potential .

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are crucial. The compound is classified as an irritant, necessitating caution during handling .

Hazard Statements:

  • Causes skin irritation.
  • Causes serious eye irritation.

Q & A

Q. How can the synthetic route for 1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol be optimized to improve yield and purity?

Methodological Answer:

  • Reaction Design : Use epoxide ring-opening reactions with amines, as demonstrated for structurally similar compounds (e.g., 2-{[4-(trifluoromethyl)phenoxy]methyl}oxirane reacting with benzylamines) .
  • Purification : Employ silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate the product. Monitor purity via TLC and confirm using NMR (¹H, ¹³C) and mass spectrometry .
  • Yield Optimization : Adjust stoichiometry (e.g., amine-to-epoxide ratio) and reaction temperature (typically 50–80°C). For example, yields of 26–96% were reported for analogous compounds under similar conditions .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm the presence of the trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR for CF₃) and benzylamino protons (δ ~3.5–4.5 ppm for NH and adjacent CH₂ groups) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine atoms .
  • Infrared (IR) Spectroscopy : Identify characteristic stretches for hydroxyl (OH, ~3200–3400 cm⁻¹) and trifluoromethyl groups (C-F, ~1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers assess the potential kinase inhibitory activity of this compound?

Methodological Answer:

  • Kinase Assays : Conduct enzymatic inhibition assays using recombinant kinases (e.g., PIM-1 or CK2) with ATP-coupled detection systems. Compare IC₅₀ values to reference inhibitors (e.g., Nuvisertib, a kinase inhibitor with a trifluoromethylphenyl motif) .
  • Cellular Studies : Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays. Correlate activity with structural analogs to establish structure-activity relationships (SAR) .

Q. What methodologies are recommended for impurity profiling and degradation pathway elucidation under stress conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic conditions. Monitor degradation via HPLC with UV detection (e.g., 254 nm) .

  • Impurity Identification : Use LC-MS/MS to characterize degradation products. Compare retention times and fragmentation patterns with known impurities (e.g., deaminated or hydroxylated derivatives) .

Q. How can molecular docking studies predict the binding affinity of this compound with target enzymes?

Methodological Answer:

  • Docking Workflow : Use software like AutoDock Vina or Schrödinger Suite. Prepare the ligand (protonation states, energy minimization) and receptor (e.g., kinase crystal structure from PDB).
  • Binding Mode Analysis : Cluster docking poses based on root-mean-square deviation (RMSD). Calculate binding energies (ΔG) to prioritize high-affinity conformations. Validate with experimental IC₅₀ data .

Q. How does the substitution pattern on the benzyl group influence physicochemical properties and bioactivity?

Methodological Answer:

  • Comparative SAR Studies : Synthesize analogs with varying substituents (e.g., -Cl, -OCH₃, -CF₃) on the benzyl group. Measure logP (lipophilicity), solubility, and thermal stability (DSC/TGA) .
  • Bioactivity Correlation : Test analogs in enzyme inhibition assays. For example, trifluoromethyl groups enhance metabolic stability and binding affinity due to hydrophobic and electron-withdrawing effects .

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